![molecular formula C21H17N3O2 B5686396 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, also known as MBZ, is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. MBZ has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is not fully understood. However, it has been reported to act as a microtubule destabilizer, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been found to inhibit the activity of tubulin, a protein that is essential for the formation of microtubules.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for further research in the field of cancer biology. However, one of the limitations of using N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is its potential toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for research on N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide. One area of research is the development of new synthetic methods for N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, which can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, which can provide insights into its potential use as an anti-cancer agent. Additionally, further studies are needed to evaluate the potential toxicity of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide and its suitability for use in vivo.
Synthesis Methods
The synthesis of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide involves the condensation of 4-methoxyaniline with o-phenylenediamine in the presence of acetic acid and sulfuric acid. The resulting product is then treated with benzoyl chloride to obtain N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide. This method has been reported to yield N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide in high purity and yield.
Scientific Research Applications
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been its use as an anti-cancer agent. N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-10-8-17(9-11-18)24-14-22-19-13-16(7-12-20(19)24)23-21(25)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNHPCBHLQEETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide |
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